molecular formula C22H24N4 B4170627 9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline

9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No. B4170627
M. Wt: 344.5 g/mol
InChI Key: BULHXDAQKZBCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline is a heterocyclic organic compound that has been the subject of scientific research for its potential uses in medicine and other fields. This compound is also known as MQQ, and it has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of MQQ is not fully understood, but it is believed to act on the GABAergic system in the brain. MQQ has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain. Additionally, MQQ has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
MQQ has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential uses in treating neurological disorders. Additionally, MQQ has been found to have anxiolytic and sedative effects, which may be useful in treating anxiety disorders and insomnia.

Advantages and Limitations for Lab Experiments

MQQ has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. Additionally, MQQ has been found to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to the use of MQQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, the effects of MQQ may vary depending on the specific cell type or animal model used, which can make it difficult to compare results across studies.

Future Directions

There are a number of potential future directions for research on MQQ. One area of interest is its potential uses in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of MQQ and to identify potential targets for drug development.
Another area of interest is the development of new synthetic methods for MQQ and related compounds. This could lead to the discovery of new compounds with improved pharmacological properties and fewer side effects.
Overall, 9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline is a promising compound that has the potential to be used in a variety of applications. Further research is needed to fully understand its pharmacological properties and to identify potential uses in medicine and other fields.

Scientific Research Applications

MQQ has been studied for its potential uses in cancer treatment, as it has been found to have anti-proliferative effects on cancer cells. Additionally, MQQ has been investigated for its potential uses in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

9-methyl-6-(2-piperidin-1-ylethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c1-16-9-10-20-17(15-16)21-22(24-19-8-4-3-7-18(19)23-21)26(20)14-13-25-11-5-2-6-12-25/h3-4,7-10,15H,2,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULHXDAQKZBCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline
Reactant of Route 3
9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline
Reactant of Route 4
Reactant of Route 4
9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline
Reactant of Route 5
Reactant of Route 5
9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline
Reactant of Route 6
9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.